molecular formula C39H30N2O4 B12528871 Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate CAS No. 821767-02-6

Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate

Cat. No.: B12528871
CAS No.: 821767-02-6
M. Wt: 590.7 g/mol
InChI Key: KGQOQQOZALAJTH-UHFFFAOYSA-N
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Description

Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate is a complex organic compound that features anthracene moieties and cyanoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate typically involves the reaction of anthracene-9-carbaldehyde with a suitable diamine, followed by further functionalization with cyanoethyl groups. The reaction conditions often include the use of solvents such as toluene and butanol, and catalysts like acetic acid to facilitate the condensation and cyclization reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.

    Reduction: The cyano groups can be reduced to amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanoethyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism by which Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate exerts its effects is largely dependent on its interaction with other molecules. The anthracene moieties can engage in π-π stacking interactions, while the cyanoethyl groups can participate in hydrogen bonding and other electrostatic interactions. These interactions can influence the compound’s behavior in various environments, such as in biological systems or electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-phenyl)anthracene
  • 9-(4-phenylethynyl)-anthracene
  • 9,10-bis(phenylethynyl)anthracene

Uniqueness

Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate is unique due to the presence of both anthracene and cyanoethyl groups, which confer distinct photophysical and chemical properties. This combination makes it particularly useful in applications requiring both fluorescence and chemical reactivity, such as in the development of advanced materials and sensors .

Properties

CAS No.

821767-02-6

Molecular Formula

C39H30N2O4

Molecular Weight

590.7 g/mol

IUPAC Name

bis(anthracen-9-ylmethyl) 2,2-bis(2-cyanoethyl)propanedioate

InChI

InChI=1S/C39H30N2O4/c40-21-9-19-39(20-10-22-41,37(42)44-25-35-31-15-5-1-11-27(31)23-28-12-2-6-16-32(28)35)38(43)45-26-36-33-17-7-3-13-29(33)24-30-14-4-8-18-34(30)36/h1-8,11-18,23-24H,9-10,19-20,25-26H2

InChI Key

KGQOQQOZALAJTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)C(CCC#N)(CCC#N)C(=O)OCC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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